Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate
Description
Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a methyl group at position 5 and a carboxamido-linked 2-methyl-5-oxopyrazolidine moiety at position 2. The methyl ester at position 3 enhances its solubility in organic solvents, making it a versatile intermediate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
methyl 5-methyl-2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-6-4-7(12(18)19-3)11(20-6)13-10(17)8-5-9(16)14-15(8)2/h4,8H,5H2,1-3H3,(H,13,17)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYITEXJZGGTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2CC(=O)NN2C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and case analyses.
Chemical Structure and Properties
The compound features a thiophene ring, a pyrazolidine moiety, and carboxylate functional groups, contributing to its diverse biological properties. The molecular formula is , with a molecular weight of approximately 304.37 g/mol. Its unique structure allows for interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it possesses notable antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer drug.
- Anti-inflammatory Effects : It may interact with inflammatory pathways, providing a basis for anti-inflammatory applications.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of compounds similar to this compound reported significant activity against several pathogens.
| Pathogen | MIC (µM) | Activity Level |
|---|---|---|
| Escherichia coli | 0.21 | Potent |
| Pseudomonas aeruginosa | 0.21 | Potent |
| Candida spp. | Varies | Moderate to High |
These results highlight the potential of this compound in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Activity
In vitro studies have demonstrated the cytotoxicity of the compound against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.10 | High sensitivity |
| HepG2 (Liver Cancer) | 14.9 | Moderate sensitivity |
The mechanism of action appears to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and IMPDH, crucial for bacterial replication.
- Cellular Interaction : Molecular docking studies have suggested that the compound forms stable interactions with active sites on target proteins, enhancing its effectiveness.
Case Studies and Research Findings
-
Study on Antimicrobial Activity : A comprehensive evaluation revealed that derivatives of the compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Key Findings :
- Compounds with structural similarities showed enhanced activity against Staphylococcus aureus and Candida albicans.
- The presence of specific functional groups was correlated with increased potency.
- Key Findings :
-
Cytotoxicity Assessment : Research involving human cancer cell lines indicated that the compound's derivatives could significantly reduce cell viability in a dose-dependent manner.
- Results :
- The most active derivatives had IC50 values lower than those of established chemotherapeutics, suggesting they may serve as lead compounds for drug development.
- Results :
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several thiophene-based derivatives, differing primarily in substituents and appended heterocycles. Key comparisons include:
*Calculated based on structural formula.
Key Observations :
- Heterocyclic Systems : The target compound’s pyrazolidine ring contrasts with the tetrahydropyridine in and pyrazolo-pyrimidine in . Pyrazolidine’s saturated structure may confer greater flexibility but lower aromatic stability compared to pyridine or pyrimidine derivatives.
- In contrast, the target compound’s methyl and carboxamido groups prioritize moderate polarity and steric accessibility .
- Ester Groups : All compounds feature ester substituents (methyl or ethyl), which influence solubility and metabolic stability.
Pharmacological and Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but comparisons suggest that fluorinated derivatives (e.g., at 227–230°C) exhibit higher thermal stability due to crystallinity from halogenated aromatic systems.
- Bioactivity Clues: While direct pharmacological data for the target compound is absent, fluorinated analogs like often show enhanced bioavailability and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
